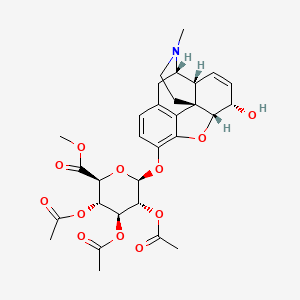

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is a derivative of morphine, a well-known opioid used for pain relief. This compound is a glucuronide conjugate, which means it is formed by the addition of a glucuronic acid moiety to morphine. This modification can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent compound, morphine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester typically involves the glucuronidation of morphine. This process is catalyzed by uridine 5′-diphospho-glucuronosyltransferases (UGTs), which facilitate the addition of a glucuronic acid moiety to the C3 position of morphine . The reaction conditions often include the use of acetylating agents to protect the hydroxyl groups during the synthesis .

Industrial Production Methods

Industrial production of this compound involves large-scale glucuronidation processes, where morphine is reacted with glucuronic acid derivatives in the presence of UGT enzymes. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Glycosylation Reactions

M3-TAGME is synthesized via Lewis acid-catalyzed glycosylation , where morphine reacts with activated glucuronate donors. The process employs boron trifluoride etherate (BF₃·Et₂O) to facilitate the formation of β-glycosidic bonds.

Key Reaction Conditions and Outcomes:

-

Mechanistic Insight : The β-selectivity arises from neighboring group participation by the C-2 acetyl group, stabilizing the dioxocarbenium ion intermediate . Larger ester groups (e.g., isobutyryl) reduce transacylation side reactions while maintaining stereocontrol .

Ester Migration and Stability

Ester groups in M3-TAGME exhibit dynamic behavior under acidic or basic conditions, impacting reaction pathways:

Factors Influencing Ester Migration:

-

Catalyst Acidity : Strong Lewis acids (e.g., BF₃) promote acyl group migration between hydroxyls .

-

Steric Effects : Bulky esters (e.g., isobutyryl) resist migration compared to acetyl groups .

-

Temperature : Elevated temperatures accelerate migration but reduce yields .

Example : Replacing acetyl with isobutyryl groups in glucuronate donors reduced transacylation by 70% while maintaining glycosylation efficiency .

Hydrolysis and Deprotection

M3-TAGME undergoes alkaline or enzymatic hydrolysis to yield bioactive metabolites like morphine-3-glucuronide (M3G):

Hydrolysis Methods:

-

Critical Note : Hydrolysis of the methyl ester at C-6 requires harsher conditions (e.g., concentrated HCl), risking morphine degradation .

Comparative Reactivity with Analogues

M3-TAGME’s triacetylated structure confers distinct reactivity versus other morphine glucuronides:

| Property | M3-TAGME | Morphine-3-glucuronide (M3G) | Morphine-6-glucuronide (M6G) |

|---|---|---|---|

| Solubility | Enhanced (aprotic solvents) | Low (polar solvents) | Moderate |

| Metabolic Stability | High | Low (rapid renal clearance) | Moderate |

| Synthetic Utility | Key intermediate | Final metabolite | Final metabolite |

Interaction with Enzymatic Systems

M3-TAGME serves as a substrate for uridine 5′-diphospho-glucuronosyltransferases (UGTs) , though its acetylated form reduces direct enzymatic activity. Studies show:

Scientific Research Applications

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) methyl ester is a chemical compound related to morphine and glucuronic acid. Research on synthesizing glucuronides, including derivatives of glucuronic, galacturonic, and mannuronic acids, has shown various applications in chemistry and biochemistry .

Scientific Research Applications

- Synthesis of Glucuronides Synthesis pathways using glycosyl donors allow for the preparation of target glucuronides . For example, morphine 3,6-β-D-glucuronide derivative can be obtained in crystalline form with exclusive β-stereochemistry at C-1 of both glucuronates .

- Reference Standards Morphine 3-(Tri-O-acetyl-Beta-D-glucuronide) Methyl Ester is available as reference standards from Opiate and Opioid Reference Materials .

- Analyzing Biological Samples Mass spectrometry can be used in a method for analyzing biological samples for morphine-3-β-glucuronide . In this method, a urine sample is made to contain morphine-3-β-glucuronide and is spiked with an equal amount of morphine-3-β-glucuronide-d3 . The concentration of morphine-3-β-glucuronide in the sample is quantitated from the relative abundance of the molecular ion of morphine-3-β-glucuronide, ion 462, and of morphine-3-β-glucuronide-d3, ion 465 .

Mechanism of Action

The mechanism of action of Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester involves its interaction with specific molecular targets and pathways. Unlike morphine, which primarily acts on mu opioid receptors, this compound has limited affinity for these receptors. Instead, it may interact with other receptors, such as Toll-like receptor 4 (TLR4), to exert its effects . This interaction can lead to various physiological responses, including modulation of pain and inflammation .

Comparison with Similar Compounds

Similar Compounds

Morphine-3-glucuronide: Another glucuronide conjugate of morphine, known for its neuroexcitatory effects.

Morphine-6-glucuronide: A glucuronide conjugate with potent analgesic effects.

Buprenorphine-3-glucuronide: A glucuronide conjugate of buprenorphine, used in pain management

Uniqueness

Morphine 3-(Tri-O-acetyl-b-D-glucuronide) Methyl Ester is unique due to its specific chemical structure, which includes the tri-O-acetyl modification. This modification can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, making it distinct from other similar compounds .

Biological Activity

Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester is a derivative of morphine, primarily studied for its biological activity and metabolic pathways. This compound is a glucuronide, which is a form of morphine that has undergone conjugation with glucuronic acid, a process that typically enhances solubility and alters pharmacological properties. Understanding the biological activity of this compound is critical for evaluating its therapeutic potential and safety profile.

Synthesis and Structural Characteristics

The synthesis of Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester involves glycosylation reactions where morphine is modified to include glucuronic acid moieties. The process typically yields various glucuronides, including the tri-O-acetyl derivative, which can influence the compound's biological activity. The acetyl groups serve as protective groups that can be removed enzymatically or chemically to yield the active form of the drug.

Biological Activity

-

Metabolism and Pharmacokinetics :

- Morphine is metabolized primarily in the liver, resulting in several metabolites, including morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). Approximately 44-55% of administered morphine is converted to M3G, which has been shown to have limited affinity for opioid receptors and no analgesic effect . In contrast, M6G is a potent μ-opioid receptor agonist and contributes significantly to the analgesic effects of morphine.

-

Mechanisms of Action :

- M3G has been implicated in opioid-induced hyperalgesia (OIH), a condition where increased sensitivity to pain occurs despite opioid administration. Research indicates that M3G may activate the Toll-like receptor 4 (TLR4)/myeloid differentiation protein-2 (MD-2) complex in the central nervous system, leading to pro-inflammatory responses and pain enhancement . This mechanism highlights the dual role of morphine metabolites in pain modulation.

Case Studies

Several studies have explored the effects of M3G on sensory neurons and nociceptive behavior:

-

Study on Neuronal Excitation :

A study demonstrated that M3G administration increased excitability in small- and medium-sized sensory neurons. This effect was linked to enhanced densities of voltage-gated sodium channels, suggesting that M3G may alter neuronal excitability through TLR4 activation . -

Intrathecal Administration Effects :

Research involving intrathecal administration of M3G showed significant allodynia (pain from stimuli that do not normally provoke pain) and hyperalgesia (increased pain sensitivity). These effects were blocked by interleukin-1 receptor antagonists and microglial inhibitors, indicating a strong inflammatory component mediated by TLR4 activation .

Comparative Biological Activity Table

| Compound | Affinity for Opioid Receptors | Analgesic Effect | Mechanism of Action |

|---|---|---|---|

| Morphine | High | Yes | μ-opioid receptor agonist |

| M6G | High | Yes | μ-opioid receptor agonist |

| M3G | Low | No | TLR4/MD-2 activation, pro-inflammatory |

Q & A

Basic Research Questions

Q. What is the standard synthetic route for Morphine 3-(Tri-O-acetyl-β-D-glucuronide) Methyl Ester, and what critical steps ensure regioselectivity?

- Methodology : The synthesis involves sequential protection of hydroxyl groups. For example, glucuronic acid derivatives are acetylated (e.g., 2,4,6-tri-O-acetyl-3-O-benzyl-D-glucopyranose) to block reactive sites, followed by coupling to morphine’s 3-OH group via trichloroacetimidate intermediates under mild acidic conditions . Key steps include:

- Use of benzyl/acetyl protecting groups to prevent unwanted side reactions.

- Monitoring reaction progress via TLC and purification via silica gel chromatography.

- Final deprotection under controlled hydrogenolysis or enzymatic conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodology :

- LC-MS/MS : Hydrophilic interaction chromatography (ZIC HILIC column) with acetonitrile/5 mM ammonium acetate (70:30) mobile phase and MS/MS detection (e.g., transitions at m/z 462.0 → 285.9) .

- NMR : ¹H/¹³C NMR (600 MHz) to confirm acetyl/methyl ester positions and glycosidic linkage stereochemistry (e.g., anomeric proton coupling constants < 3 Hz indicate α-configuration) .

- HPLC : Reverse-phase C18 columns with trifluoroacetic acid (0.05%) for desalting .

Q. Why are acetyl and benzyl groups commonly used in its synthesis, and how are they removed?

- Role of Protecting Groups :

- Acetyl groups stabilize intermediates during glycosylation and prevent oxidation.

- Benzyl groups offer orthogonal protection, removable via hydrogenolysis (Pd/C, H₂).

- Deprotection protocols:

- Acetyl groups: Mild base hydrolysis (e.g., NaOMe/MeOH).

- Benzyl groups: Catalytic hydrogenation (20 psi H₂, 24 hrs) .

Advanced Research Questions

Q. How does this compound serve as a precursor for bioactive glucuronide metabolites, and what methodological challenges arise in scaling up synthesis?

- Application : It acts as a stabilized intermediate for generating morphine-3-glucuronide (M3G) via enzymatic deacetylation (e.g., esterases) or chemical hydrolysis. Challenges include:

- Avoiding acyl migration during deprotection, which alters regiochemistry.

- Optimizing reaction pH (<7.0) and temperature (4°C) to minimize degradation .

- Scale-up Strategies : Use flow chemistry for controlled deprotection and continuous purification .

Q. How can experimental design (e.g., Taguchi method) optimize synthesis yield and reproducibility?

- Case Study : Taguchi orthogonal arrays (L9) identified catalyst concentration (1.5 wt% NaOH) and molar ratio (1:6 oil/methanol) as critical for methyl ester formation. Key parameters:

- Catalyst type (NaOH > KOH for higher yields).

- Reaction temperature (60°C optimal).

- ANOVA revealed catalyst concentration contributes 77.6% to yield variance .

Q. What are the limitations of current detection methods for trace amounts in biological matrices, and how can sensitivity be improved?

- Challenges : Matrix effects in plasma/microdialysis samples reduce LC-MS/MS sensitivity.

- Solutions :

- On-line desalting with C18 guard columns.

- Lower LLOQ (0.22–0.55 ng/mL) via deuterated internal standards (e.g., d3-morphine) .

- Microdialysis coupled with ZIC HILIC-MS/MS for real-time monitoring .

Q. How do enzyme-assisted syntheses compare to chemical methods in stereoselectivity and efficiency?

- Enzymatic Advantages :

- UDP-glucuronosyltransferases (UGTs) achieve β-linked glucuronides with >90% stereopurity.

- Avoid harsh conditions (e.g., Mitsunobu reagents), reducing side products .

- Chemical Drawbacks : Trichloroacetimidate-mediated coupling requires precise stoichiometry and yields mixed α/β products (e.g., 9% α-anomer in betulinic acid glucuronidation) .

Q. How does structural stability under varying pH and temperature conditions impact pharmacokinetic studies?

- Stability Data :

- Acetylated forms are stable in MeOH/H₂O (1:1) at -20°C for 6 months.

- Degradation occurs at pH >7.0 (hydrolysis) or >40°C (acyl migration) .

- Implications : Storage at -80°C in amber vials is recommended for long-term bioactivity retention.

Q. What role does this compound play in studying β-glucuronidase kinetics and substrate specificity?

- Enzyme Assays : Used as a synthetic substrate (e.g., 4-nitrophenyl derivative) to measure β-glucuronidase activity via UV-Vis (λ=405 nm).

- Kₘ values range 0.5–2.0 mM, indicating high affinity.

- Competitive inhibition studies reveal active site interactions .

Q. How do contradictory findings about morphine glucuronides’ pharmacological activity influence experimental design?

- Contradictions : While M6G is a potent µ-opioid agonist (96.6% contribution to analgesia), M3G lacks affinity but may induce neuroexcitation.

- Design Considerations :

- Use renal-impaired models to study M6G accumulation.

- Differentiate metabolites via CSF sampling and µ-receptor binding assays .

- Validate in vivo/in vitro correlations using microdialysis-MS .

Tables for Key Data

| Parameter | Optimal Condition | Contribution to Yield | Reference |

|---|---|---|---|

| Catalyst Concentration | 1.5 wt% NaOH | 77.6% | |

| Molar Ratio (Oil:Methanol) | 1:6 | 12.3% | |

| Reaction Temperature | 60°C | 6.8% |

| Analytical Method | LLOQ | Matrix | Reference |

|---|---|---|---|

| ZIC HILIC-MS/MS | 0.22 ng/mL (M3G) | Microdialysate | |

| C18 Desalting + MS/MS | 0.53 ng/mL (M6G) | Human Plasma |

Properties

CAS No. |

151250-15-6 |

|---|---|

Molecular Formula |

C30H35NO12 |

Molecular Weight |

601.6 g/mol |

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-[[(4S,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |

InChI |

InChI=1S/C30H35NO12/c1-13(32)38-23-24(39-14(2)33)26(40-15(3)34)29(43-25(23)28(36)37-5)41-20-9-6-16-12-18-17-7-8-19(35)27-30(17,10-11-31(18)4)21(16)22(20)42-27/h6-9,17-19,23-27,29,35H,10-12H2,1-5H3/t17-,18-,19-,23-,24-,25-,26+,27-,29+,30-/m0/s1 |

InChI Key |

OJXQIAQIYWRVMF-HIRJWNRASA-N |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C3C4=C(C[C@H]5[C@H]6[C@]4(CCN5C)[C@@H](O3)[C@H](C=C6)O)C=C2)C(=O)OC)OC(=O)C |

Canonical SMILES |

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C3C4=C(CC5C6C4(CCN5C)C(O3)C(C=C6)O)C=C2)C(=O)OC)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.